molecular formula C8H6O3 B168962 3-hydroxyisobenzofuran-1(3H)-one CAS No. 16859-59-9

3-hydroxyisobenzofuran-1(3H)-one

Cat. No. B168962
CAS RN: 16859-59-9
M. Wt: 150.13 g/mol
InChI Key: JKNKNWJNCOJPLI-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

3-Hydroxyisobenzofuran-1(3H)-one is a chemical compound that is found in various natural products and biological active molecules . It is a crucial core skeleton in these molecules .


Synthesis Analysis

The synthesis of 3-hydroxyisobenzofuran-1(3H)-one can be achieved via the ring contraction of tropones . This method involves the use of functionalized tropones with aryl hydrazines .


Chemical Reactions Analysis

The chemical reactions involving 3-hydroxyisobenzofuran-1(3H)-one include the ring contraction of tropones . This reaction is part of the synthesis process of 3-hydroxyisobenzofuran-1(3H)-one .

Scientific Research Applications

  • Structural and Electronic Analysis

    • Isobenzofuran-1(3H)-ones, including 3-hydroxyisobenzofuran-1(3H)-one, have been studied for their structural properties. These compounds, known as phthalides, feature a benzene ring fused to a γ-lactone functionality. Research has focused on understanding their resonance-assisted hydrogen bonds (RAHBs) and electronic delocalization in the enol form. Such studies are crucial for comprehending the energy stabilization of RAHBs in crystal packing and the electronic structure of these compounds (Franca et al., 2016).
  • Antagonist Potential in Neurological Conditions

    • Analogs of 3-hydroxyisobenzofuran-1(3H)-one have been synthesized for evaluation as antispasticity agents. These studies are part of efforts to develop new therapeutic agents for neurological conditions, leveraging the structural properties of isobenzofuran-1(3H)-one derivatives (Donati, Prager, & Weber, 1989).
  • Chemical Synthesis and Rearrangements

    • Research has been conducted on the synthesis and rearrangement of isocyanoisobenzofuran-1(3H)-ones, a category that includes 3-hydroxyisobenzofuran-1(3H)-one. These studies have enabled the synthesis of cyano derivatives without using toxic cyanide, demonstrating the versatility of these compounds in chemical synthesis (Mal, Ghosh, & Chakraborty, 2015).
  • Catalytic Synthesis Methods

    • Domino [Pd]-catalysis has been applied for the synthesis of isobenzofuran-1(3H)-ones, showcasing a method with broad substrate scope. This approach has been used for the synthesis of pharmaceuticals like the antiplatelet drug n-butyl phthalide (Mahendar & Satyanarayana, 2016).
  • DNA Binding and Antioxidant Activity

    • Novel phthalide derivatives, including those of 3-hydroxyisobenzofuran-1(3H)-one, have been investigated for their DNA binding affinity and antioxidant activities. These compounds have shown potential in binding to DNA and exhibit significant antioxidant properties (Yılmaz et al., 2020).
  • Keto-Enol Tautomerism Studies

    • Studies have explored the keto-enol tautomerism of isobenzofuran-1(3H)-one derivatives, providing insights into the stability and reactivity of these compounds in various states and environments. This research is significant for understanding the chemical behavior of these molecules (Pires et al., 2016).
  • Potential in Anti-Cancer Research

    • Derivatives of 3-hydroxyisobenzofuran-1(3H)-one have been investigated as potential anti-estrogen breast cancer agents. This research explores the application of these compounds in developing drugs for breast cancer treatment, highlighting their medicinal significance (Li et al., 2013).
  • Mechanism in Chemical Reactions

    • The hydrolysis mechanism of diazobenzofuran-2-one, a compound related to 3-hydroxybenzofuran-2-one, was studied to understand its reaction kinetics. This research aids in comprehending the reactivity and transformation of such compounds under specific conditions (Chiang, Kresge, & Meng, 2002).

Future Directions

In terms of future directions, there is ongoing research into the asymmetric allylation of 3-hydroxyisobenzofuran-1(3H)-ones with boron allylation reagents to construct chiral phthalide derivatives . This research could pave the way for the development of new phthalides as the crucial core skeletons of biological active molecules .

properties

IUPAC Name

3-hydroxy-3H-2-benzofuran-1-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H6O3/c9-7-5-3-1-2-4-6(5)8(10)11-7/h1-4,7,9H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JKNKNWJNCOJPLI-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C2C(=C1)C(OC2=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H6O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

150.13 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

3-hydroxyisobenzofuran-1(3H)-one

Synthesis routes and methods

Procedure details

Using a procedure analogous to that used to prepare Example 28, 31D (400 mg, 0.51 mmol) was cyclized with PyBOP instead of BOP, deprotected with TFA, and purified by reverse phase HPLC to give Example 31 (100 mg, 35%) as a tan solid. 1H NMR (400 MHz, CD3OD) δ ppm 1.09-1.24 (m, 3 H) 2.27 (s, 2 H) 2.49 (s, 2 H) 2.67-2.88 (m, 1 H) 3.05-3.17 (m, 1 H) 3.22-3.28 (m, 2 H) 4.05 (d, J=9.89 Hz, 0.5 H) 4.13-4.25 (m, 0.5 H) 4.29-4.39 (m, 1 H) 5.01-5.12 (m, 2 H) 5.14-5.18 (m, J=3.30 Hz, 1 H) 6.43 (none, 1 H) 6.68 (d, J=2.75 Hz, 1 H) 6.70-6.78 (m, J=5.50 Hz, 1 H) 6.78-6.86 (m, 1 H) 6.92-7.16 (m, 2.5 H) 7.21 (m, 0.5 H) 7.44 (m, 0.5 H) 7.51 (s, 0.5 H) 7.65-7.74 (m, 1 H) 7.90-8.02 (m, 1 H) 8.76-8.92 (m, J=6.05 Hz, 1 H). MS (ESI) m/z 574.18 (M+H)+.
Name
31D
Quantity
400 mg
Type
reactant
Reaction Step One
Name
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Name
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three
Yield
35%

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
3-hydroxyisobenzofuran-1(3H)-one
Reactant of Route 2
3-hydroxyisobenzofuran-1(3H)-one
Reactant of Route 3
3-hydroxyisobenzofuran-1(3H)-one
Reactant of Route 4
Reactant of Route 4
3-hydroxyisobenzofuran-1(3H)-one
Reactant of Route 5
3-hydroxyisobenzofuran-1(3H)-one
Reactant of Route 6
3-hydroxyisobenzofuran-1(3H)-one

Citations

For This Compound
39
Citations
S Saiyalard, P Thongaram… - … Regional Collaboration in …, 2022 - researchgate.net
A novel one-pot synthesis of 3-cinnamoyl-3-hydroxyisobenzofuran-1 (3H)-one’s derivatives from 2-hydroxy-3-methylnaphathalene-1, 4-dione and 2-halobenzaldehydes has been …
Number of citations: 0 www.researchgate.net
H Tang, X Zhang, A Song, Z Zhang - 2012 - scirp.org
An efficient and facile method for the synthesis of 3-indolyl-substituted phthalides by Friedel-Crafts alkylation of indoles with 3-hydroxyisobenzofuran-1(3H)-one has been developed. …
Number of citations: 1 www.scirp.org
YL Pan, HL Zheng, J Wang, C Yang, X Li… - ACS Catalysis, 2020 - ACS Publications
Enantioselective Allylation of Oxocarbenium Ions Catalyzed by Bi(OAc)3/Chiral Phosphoric Acid | ACS Catalysis ACS ACS Publications C&EN CAS Find my institution Blank image Log …
Number of citations: 21 pubs.acs.org
KS Veena, MS Taniya, J Ravindran… - Natural Product …, 2021 - Taylor & Francis
The prevalence of 5-hydroxydihydrofuran-2(3H)-one moiety in natural products is exploited for the first time using coronarin D, a labdane diterpene, to afford Ugi reaction product 1a and …
Number of citations: 4 www.tandfonline.com
S Krishnananthan, D Smith, DR Wu, S Yip… - The Journal of …, 2016 - ACS Publications
An efficient regioselective synthesis of substituted 4-alkylamino and 4-arylaminophthalazin-1(1H)-ones 5 is described. This new method features the formation of substituted phthalazin-…
Number of citations: 8 pubs.acs.org
X Qiang, Y Li, X Yang, L Luo, R Xu, Y Zheng… - Bioorganic & Medicinal …, 2017 - Elsevier
Considering the complex etiology of Alzheimer’s disease (AD), multifunctional agents may be beneficial for the treatment of this disease. A series of DL-3-n-butylphthalide-Edaravone …
Number of citations: 43 www.sciencedirect.com
J Li, J Liu, C Fu, S Ma - Chinese Journal of Chemistry, 2023 - Wiley Online Library
Comprehensive Summary Aerobic oxidation has been catching more and more attention because of its atom economy and environmental friendliness. Oxidation of diols is a challenge …
Number of citations: 1 onlinelibrary.wiley.com
M Spiegel, Z Sroka - Theoretical Chemistry Accounts, 2022 - Springer
Dihydroisobenzofuran heterocycle is a structural motif found in a number of medications with anti-tumour, anti-diabetic, and antibacterial activities. It is also found in a slew of natural …
Number of citations: 1 link.springer.com
Z Zhang, X Chang, C Zhang, S Zeng… - Journal of enzyme …, 2020 - Taylor & Francis
Poly(ADP-ribose) polymerase-1 (PARP-1), a critical DNA repair enzyme in the base excision repair pathway, has been pursued as an attractive cancer therapeutic target. Intervention …
Number of citations: 29 www.tandfonline.com
LY Ukhin, AR Akopova, AV Bicherov, LG Kuzmina… - Tetrahedron letters, 2011 - Elsevier
A convenient method for the preparation of functionalized derivatives of isobenzofuran-1(3H)-ones and isoindol-1(3H)-ones by reactions of their carbocations with Bunte salts is …
Number of citations: 10 www.sciencedirect.com

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.